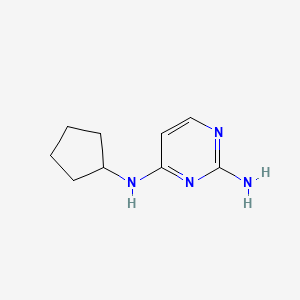

N4-cyclopentylpyrimidine-2,4-diamine

描述

属性

分子式 |

C9H14N4 |

|---|---|

分子量 |

178.23 g/mol |

IUPAC 名称 |

4-N-cyclopentylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C9H14N4/c10-9-11-6-5-8(13-9)12-7-3-1-2-4-7/h5-7H,1-4H2,(H3,10,11,12,13) |

InChI 键 |

PGLPLLCHSFTVAM-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(C1)NC2=NC(=NC=C2)N |

产品来源 |

United States |

科学研究应用

Anticancer Applications

N4-Cyclopentylpyrimidine-2,4-diamine has shown promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer progression. Research indicates that it interacts with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

Antimicrobial Properties

The compound also displays significant antimicrobial activity against various pathogens. This property is attributed to its ability to disrupt cellular processes in bacteria and fungi.

Research Findings

- Broad Spectrum Activity : Studies have indicated that N4-cyclopentylpyrimidine-2,4-diamine exhibits broad-spectrum antimicrobial properties, making it a candidate for developing new antibiotics .

- Mechanism : The exact mechanism of action is still under investigation; however, it is believed to involve the inhibition of key enzymes necessary for bacterial growth and survival.

Other Therapeutic Applications

Beyond its anticancer and antimicrobial properties, N4-cyclopentylpyrimidine-2,4-diamine has potential applications in treating inflammatory diseases and other proliferative disorders.

Inflammation and Cell Proliferation

- The compound has been studied for its effects on inflammation and cell proliferation diseases such as restenosis, which is the re-narrowing of blood vessels after treatment .

Case Studies

Several studies have documented the efficacy of N4-cyclopentylpyrimidine-2,4-diamine:

- Cytotoxicity Evaluation : A study synthesized various pyrido[3,4-d]pyrimidine derivatives, including N4-cyclopentylpyrimidine-2,4-diamine, which were evaluated for cytotoxicity against multiple cancer cell lines. Compounds demonstrated selective activity against specific types of cancers .

- Antimicrobial Testing : Experimental data highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a new antimicrobial agent .

相似化合物的比较

Comparison with Structurally Similar Pyrimidine-2,4-diamine Derivatives

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrimidine-2,4-diamines are highly dependent on substituents at the N2, N4, and C6 positions. Below is a comparative analysis of key analogs:

Key Observations :

- Steric Effects : Bulky substituents (e.g., cyclopentyl, naphthylmethyl) enhance target selectivity but may reduce solubility. For example, the cyclopentyl group in the target compound likely improves binding to hydrophobic enzyme pockets .

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) increase reactivity and hydrogen-bonding capacity, as seen in the crystal structures of 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine .

- Solubility : Long alkyl chains (e.g., octyl in ) or methoxy groups improve aqueous solubility but may reduce membrane permeability .

Kinase Inhibition

- N4-(4-chloro-2-fluorophenyl)-6-(1-naphthylmethyl) () inhibits receptor tyrosine kinases (RTKs), with a 70% synthesis yield and melting point (mp) of 212°C. Its aryl substituents enhance π-π stacking in kinase active sites .

- 5-(4-(3-Bromophenyl)piperazin-1-yl)pyrimidine-2,4-diamine () targets Toxoplasma gondii DHFR, demonstrating substituent-driven selectivity over human DHFR .

Lysosomal Inhibition

- 163N (), featuring a 6-methylpyrimidine-2,4-diamine core, inhibits lysosomal proteolytic activity, highlighting the role of methyl groups in lysosome-targeted therapies .

Antitumor and Imaging Agents

- F-18 labeled pyrimidine-2,4-diamine analogs () are evaluated as tumor imaging agents targeting focal adhesion kinase (FAK), with fluorinated PEG chains optimizing pharmacokinetics .

准备方法

Reagents and Reaction Setup

The Suzuki-Miyaura coupling method utilizes 5-bromo-N4-cyclopentylpyrimidine-2,4-diamine as a starting material. A representative synthesis involves reacting 2,4-dichloro-5-bromopyrimidine with cyclopentylamine in a two-step process. The reaction employs:

Procedure and Optimization

The bromopyrimidine intermediate is first synthesized via nucleophilic substitution between 2,4-dichloro-5-bromopyrimidine and cyclopentylamine in dichloromethane/water with an inorganic base. Subsequent Suzuki coupling with 3-chloropyridine-4-boronic acid achieves aryl-aryl bond formation. Critical optimizations include:

Characterization and Yield

-

Spectroscopic Data :

Nucleophilic Aromatic Substitution

Single-Step Synthesis

A streamlined approach involves direct substitution of 2,4-dichloropyrimidine with cyclopentylamine. Key parameters include:

Scalability and Industrial Adaptations

A patent-pending method for palbociclib intermediates highlights:

Palladium-Catalyzed Cross-Coupling Variations

Buchwald-Hartwig Amination

A patent (US20040236084A1) describes palladium-catalyzed amination for analogous pyrimidines:

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 80 | 99 | 22 | Moderate | High |

| Nucleophilic Substitution | 85 | 98 | 24 | High | Moderate |

| Buchwald-Hartwig | 78 | 97 | 18 | Low | Low |

Key Observations :

-

The nucleophilic substitution method offers superior scalability and cost efficiency for industrial production.

-

Suzuki coupling provides higher purity but requires expensive palladium catalysts.

Factors Influencing Synthesis Efficiency

Catalyst Selection

Solvent and Temperature

-

Polar Aprotic Solvents : DMF and 1,4-dioxane improve reaction homogeneity.

-

Temperature Thresholds : Reactions above 100°C accelerate kinetics but risk decomposition.

Characterization and Quality Control

Spectroscopic Techniques

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N4-cyclopentylpyrimidine-2,4-diamine, and how do reaction conditions influence yield?

- The synthesis typically involves nucleophilic substitution at the pyrimidine core. For example, cyclopentylamine can react with 2,4-dichloropyrimidine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the cyclopentyl group. Reaction time, solvent polarity, and temperature must be optimized to minimize side products (e.g., over-alkylation). Purification via column chromatography (silica gel, CHCl₃/MeOH gradient) is often required to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing N4-cyclopentylpyrimidine-2,4-diamine?

- 1H/13C NMR : Confirm substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, NH₂ signals at δ 5.6–6.2 ppm).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak for C₁₃H₁₈N₄: calc. 230.1534, obs. 230.1536).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., amino groups forming N–H···N interactions with pyrimidine ring) .

Q. How is initial biological screening conducted for pyrimidine-2,4-diamine derivatives?

- In vitro assays : Test enzyme inhibition (e.g., kinases like Trk or CDKs) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are calculated via dose-response curves (e.g., 10 nM–100 µM range).

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of N4-cyclopentylpyrimidine-2,4-diamine for selective kinase inhibition?

- Key modifications :

- N4-aryl vs. N4-alkyl : Cyclopentyl enhances lipophilicity, improving membrane permeability but may reduce solubility.

- C6 substituents : Bulky groups (e.g., benzyl) can sterically hinder non-target kinases, enhancing selectivity .

- Case study : Replacing N4-cyclopentyl with 4-chlorophenyl in a related compound increased TrkA inhibition 10-fold (IC₅₀: 12 nM vs. 120 nM) .

Q. How should researchers resolve contradictory data in enzyme inhibition assays (e.g., varying IC₅₀ values across studies)?

- Potential factors :

- Assay conditions : ATP concentration (e.g., Km vs. non-Km levels) alters inhibitor potency.

- Protein purity : Impure kinase preparations yield inconsistent results.

Q. What computational strategies predict the binding mode of N4-cyclopentylpyrimidine-2,4-diamine with its targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge region residues).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates robust binding .

Q. How can this compound be adapted for use in molecular imaging (e.g., PET radiotracers)?

- Design : Introduce fluorine-18 at metabolically stable positions (e.g., 5-(4-fluorobenzyl) derivatives).

- Validation : Perform biodistribution studies in murine models; target-to-background ratios >3:1 are ideal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。